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Compound of Interest

Compound Name: 3-Penten-2-OL

Cat. No.: B074221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectral data for

3-penten-2-ol, a key chemical intermediate in various synthetic processes. Understanding the

NMR characteristics of this compound is crucial for reaction monitoring, quality control, and

structural elucidation in research and development settings. This document presents available

experimental data, outlines a general protocol for NMR data acquisition, and offers a

comparative perspective on the spectral features of its isomers.

¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H NMR spectral data for trans-3-penten-2-ol and

provide an estimated range for the ¹³C NMR chemical shifts based on typical values for

analogous structures.

Table 1: ¹H NMR Spectral Data for trans-3-Penten-2-ol
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-3 (CH=) 5.64 dq J = 15.4, 6.2

H-4 (CH=) 5.53 dq J = 15.4, 1.5

H-2 (CHOH) 4.23 p J = 6.5

OH 1.92 br s -

H-5 (CH₃) 1.68 d J = 6.2

H-1 (CH₃) 1.24 d J = 6.5

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Chemical Shifts for 3-
Penten-2-ol
While explicit experimental data for the ¹³C NMR of 3-penten-2-ol is not readily available in the

public domain, the expected chemical shift ranges can be estimated based on the analysis of

similar unsaturated alcohols. The presence of a carbon-carbon double bond and a hydroxyl

group significantly influences the chemical shifts.

Carbon Assignment Estimated Chemical Shift (δ) in ppm

C-3 (=CH) 125-140

C-4 (=CH) 125-140

C-2 (CHOH) 65-75

C-5 (CH₃) 15-25

C-1 (CH₃) 20-30

Note: These are estimated values. Actual experimental values may vary based on solvent and

other experimental conditions. A ¹³C NMR spectrum for (3E)-3-Penten-2-ol is noted as

available from Fluka AG, Buchs, Switzerland through SpectraBase.[2]
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Comparison with an Alternative Structure: trans-3-
Penten-2-one
To provide context for the expected ¹³C NMR chemical shifts, the data for the structurally

related compound trans-3-penten-2-one is presented below. The replacement of the hydroxyl

group with a carbonyl group leads to a significant downfield shift for the carbonyl carbon (C-2)

and the α,β-unsaturated carbons (C-3 and C-4).

Table 3: ¹³C NMR Spectral Data for trans-3-Penten-2-one
Carbon Assignment Chemical Shift (δ) in ppm

C-2 (C=O) ~198

C-4 (=CH) ~144

C-3 (=CH) ~132

C-1 (CH₃) ~27

C-5 (CH₃) ~18

Data for a closely related analog, may vary for the specified compound.

Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a moderately

volatile liquid sample like 3-penten-2-ol is outlined below.

Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has

minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common

choice for non-polar to moderately polar compounds.

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL

of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher

concentration of 20-100 mg in the same volume of solvent is recommended.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR

spectra, allowing for accurate chemical shift calibration.

Sample Filtration: To improve spectral resolution and prevent contamination of the NMR

spectrometer, filter the sample solution through a small plug of glass wool or a syringe filter

into a clean, dry NMR tube.

Homogenization: Cap the NMR tube and gently invert it several times to ensure a

homogeneous solution.

NMR Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher for detailed analysis.

Tuning and Locking: Insert the sample into the spectrometer probe. The instrument should

be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and locked

onto the deuterium signal of the solvent to compensate for any magnetic field drift.

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the

sample, which will result in sharp, symmetrical peaks.

Parameter Setup for ¹H NMR:

Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation

delay.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation

of the protons.

Number of Scans: For a moderately concentrated sample, 8-16 scans are typically

adequate.
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Parameter Setup for ¹³C NMR:

Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and

relaxation time.

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

Acquisition Time: An acquisition time of 1-2 seconds is common.

Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary

carbons.

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and

enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to convert the time-domain data into the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure

all peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integration: Integrate the peak areas in the ¹H NMR spectrum to determine the relative

ratios of the different types of protons.

Visualization of 3-Penten-2-ol
The following diagram illustrates the chemical structure of trans-3-penten-2-ol, highlighting the

carbon and hydrogen atoms that give rise to the NMR signals.
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Caption: Structure of trans-3-Penten-2-ol with NMR active nuclei.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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